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Compound of Interest
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Cat. No.: B11932859

Get Quote

Technical Support Center: Cy7 Imaging
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals reduce

background fluorescence in Cy7 imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in Cy7 imaging?

High background fluorescence in Cy7 imaging can originate from several sources, complicating

data analysis and reducing the signal-to-noise ratio. The main contributors include:

Tissue Autofluorescence: Endogenous molecules within biological samples, such as

collagen, elastin, and lipofuscin, can naturally fluoresce, creating a background signal. While

generally lower in the near-infrared (NIR) region where Cy7 is imaged, it can still be a

significant factor.[1]

Unbound Fluorophore: Incomplete removal of unbound Cy7-conjugated probes or antibodies

during the washing steps results in a diffuse background signal.[1]
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Non-Specific Binding: The Cy7 probe or antibody may bind to unintended targets within the

sample due to hydrophobic or charge-based interactions. For antibodies, this can also occur

through binding to Fc receptors on certain cell types.[1][2]

Diet-Induced Autofluorescence: In preclinical animal imaging, standard rodent chow

containing chlorophyll can cause strong autofluorescence in the gastrointestinal tract, which

can interfere with the signal from the targeted region.[1]

Imaging Medium and Vessels: Components in cell culture media, like phenol red, and the

plastic used in imaging plates can contribute to background fluorescence.

Instrumental Noise: The imaging system itself, including detector noise and light leakage

from the excitation source, can also be a source of background.

Q2: My unstained control sample shows high background fluorescence. What is the likely

cause and how can I fix it?

High background in an unstained control is a clear indicator of autofluorescence originating

from the biological sample itself. Here are several strategies to mitigate this issue:

Wavelength Selection: If your imaging system permits, shifting to longer excitation and

emission wavelengths can significantly reduce autofluorescence. Imaging in the NIR-II

window (1000-1700 nm) can nearly eliminate tissue autofluorescence.

Chemical Quenching: Treating the tissue with a quenching agent can reduce or eliminate

endogenous fluorescence. A common agent is Sudan Black B, which is effective at

quenching lipofuscin-related autofluorescence. However, it's important to optimize the

concentration and incubation time, as Sudan Black B can sometimes introduce its own

background in the far-red channels.

Signal Amplification: If the specific signal from your target is low, amplifying it can improve

the signal-to-noise ratio, making the autofluorescence less prominent.

Computational Correction: Modern microscopy software often includes tools for spectral

unmixing, which can computationally separate the Cy7 signal from the autofluorescence

background.
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Q3: How can I reduce non-specific binding of my Cy7-conjugated antibody?

Non-specific binding of antibodies is a common cause of high background. The following steps

can help minimize this issue:

Optimize Antibody Concentration: Using too high a concentration of the antibody increases

the likelihood of non-specific binding. It is crucial to perform an antibody titration to determine

the optimal concentration that provides the best signal-to-noise ratio.

Use a Blocking Agent: Blocking non-specific binding sites before applying the primary

antibody is a critical step. Common blocking agents include Bovine Serum Albumin (BSA) or

normal serum from the species in which the secondary antibody was raised.

Fc Receptor Blocking: If you are working with cells that express Fc receptors (e.g.,

macrophages, monocytes), these can non-specifically bind your primary antibody. Pre-

incubating your sample with an Fc blocking reagent can prevent this interaction.

Thorough Washing: Increasing the number and duration of wash steps after antibody

incubation helps to remove unbound antibodies more effectively. Adding a mild detergent like

Tween-20 to the wash buffer can also aid in reducing non-specific binding.

Troubleshooting Guides
Systematic Troubleshooting of High Background
Fluorescence
This guide provides a step-by-step workflow to identify and resolve the source of high

background in your Cy7 imaging experiments.
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Caption: A workflow to systematically troubleshoot high background fluorescence in Cy7

imaging.

Data Presentation
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Table 1: Impact of Diet and Imaging Wavelength on
Background Autofluorescence
The following table summarizes the significant reduction in background autofluorescence that

can be achieved by modifying the diet of preclinical models and selecting longer imaging

wavelengths.

Experiment
al Condition

Excitation
Wavelength

Emission
Wavelength

Diet
Backgroun
d Reduction

Reference

Standard 670 nm
NIR-I (700-

975 nm)

Standard

Chow
Baseline

Diet

Modification
670 nm

NIR-I (700-

975 nm)
Purified Diet

> 2 orders of

magnitude

Wavelength

Shift

(Excitation)

760 nm or

808 nm

NIR-I (700-

975 nm)

Standard

Chow

> 2 orders of

magnitude

Wavelength

Shift

(Emission)

670 nm
NIR-II (1000-

1600 nm)

Standard

Chow

> 2 orders of

magnitude

Table 2: Efficacy of Sudan Black B in Quenching
Autofluorescence
This table provides an overview of the reported effectiveness of Sudan Black B in reducing

tissue autofluorescence across different studies.
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Tissue Type Fixation Method
Reduction in
Autofluorescence

Reference

Human Pancreatic

Tissue

Formalin-fixed,

paraffin-embedded
65-95%

Mouse Brain (ICH

model)
Not specified

~74% (FITC), ~76%

(Tx Red), ~72%

(DAPI)

Mouse Brain (TBI

model)
Not specified

~57% (FITC), ~44%

(Tx Red), ~46%

(DAPI)

Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-
Noise Ratio
Objective: To determine the optimal concentration of a Cy7-conjugated antibody that maximizes

the specific signal while minimizing non-specific background.

Materials:

Your cells or tissue sections

Blocking buffer (e.g., PBS with 1-5% BSA)

Cy7-conjugated antibody

Phosphate-buffered saline (PBS)

Microscope slides and coverslips

Antifade mounting medium

Procedure:
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Prepare a Dilution Series: Create a series of dilutions of your Cy7-conjugated antibody in

blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.

Sample Preparation: Prepare identical samples (cells or tissue sections) for each antibody

concentration to be tested.

Blocking: Block all samples according to your standard protocol to minimize non-specific

binding.

Antibody Incubation: Incubate each sample with a different concentration of the diluted

antibody. Ensure all other incubation parameters (time, temperature) are kept constant.

Include Controls:

No Primary Antibody Control: A sample that goes through the entire staining process but is

not incubated with the Cy7-conjugated antibody. This will help assess autofluorescence.

Isotype Control: A sample incubated with a non-specific antibody of the same isotype and

at the same concentration as your primary antibody. This helps determine non-specific

binding of the antibody itself.

Washing: Wash all samples using your standard washing protocol. It is critical that the

washing steps are identical for all samples.

Imaging: Image all samples using the exact same acquisition settings (e.g., laser power,

exposure time, gain).

Analysis: Quantify the mean fluorescence intensity of the specific signal and the background

for each antibody concentration. The optimal concentration is the one that yields the highest

signal-to-background ratio.

Protocol 2: General Immunofluorescence Staining with
Cy7
Objective: To perform immunofluorescence staining of cultured cells using a Cy7-conjugated

antibody.
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Materials:

Cells grown on coverslips

PBS

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 1-5% BSA in PBS)

Cy7-conjugated antibody

Antifade mounting medium

Procedure:

Cell Preparation: Wash the cells three times with PBS.

Fixation: Incubate the cells with 4% paraformaldehyde for 15-20 minutes at room

temperature.

Washing: Wash the cells three times with PBS.

Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10

minutes.

Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature.

Antibody Staining: Dilute the Cy7-conjugated antibody to the predetermined optimal

concentration in blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at

room temperature or overnight at 4°C in a humidified chamber, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each.

Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope

slide.
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Imaging: Image the slides using a fluorescence microscope equipped with the appropriate

filters for Cy7 (Excitation: ~750 nm, Emission: ~780 nm).

Cell Preparation
(Wash with PBS)

Fixation
(e.g., 4% PFA)

Wash (PBS)

Permeabilization
(if required)

Blocking
(e.g., BSA)

Primary Antibody Incubation
(with Cy7 conjugate)

Wash (PBS)

Mounting
(Antifade medium)

Imaging
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Click to download full resolution via product page

Caption: A general workflow for immunofluorescence staining with a Cy7-conjugated antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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